molecular formula C9H6BrN3 B11714822 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B11714822
M. Wt: 236.07 g/mol
InChI Key: LQGBRDHEVUFVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6, a methyl group at position 8, and a nitrile group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The nitrile group at position 3 acts as a strong electron-withdrawing group (EWG), influencing the compound's reactivity and spectroscopic characteristics . Its molecular formula is C₉H₆BrN₃, with a molecular weight of 236.07 g/mol (calculated).

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H6BrN3/c1-6-2-7(10)5-13-8(3-11)4-12-9(6)13/h2,4-5H,1H3

InChI Key

LQGBRDHEVUFVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2C#N)Br

Origin of Product

United States

Preparation Methods

Bromination Strategies

Bromination is typically integrated early in the synthesis. Direct bromination of 8-methylimidazo[1,2-a]pyridine using NBS (N-bromosuccinimide) in DMF at 0°C achieves regioselective bromination at position 6, with >90% selectivity.

Methylation Techniques

Methyl groups are introduced either:

  • During cyclization : Using methyl-substituted 2-aminopyridine precursors.

  • Post-cyclization : Via Friedel-Crafts alkylation with methyl iodide and AlCl₃, though this risks over-alkylation.

Purification and Characterization

Purification :

  • Recrystallization : Ethyl acetate/hexane (1:1) effectively removes polymeric byproducts, yielding >98% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.19 (s, 1H, H-2), 7.65 (s, 1H, H-5), 2.56 (s, 3H, CH₃).

  • LC-MS : m/z 278.0 [M+H]⁺ for C₁₀H₇BrN₃.

Challenges and Limitations

  • Regioselectivity : Competing bromination at position 2 necessitates careful stoichiometric control.

  • Cyanation Efficiency : Direct substitution of amines with CN⁻ often requires high temperatures (>120°C), risking decomposition.

  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) improve cyanation yields but complicate isolation.

Industrial Scalability

The ethanol/water-based cyclization described in CN103788092A is scalable to multi-kilogram batches, with energy-efficient conditions (50°C, ambient pressure). In contrast, palladium-mediated cyanation remains cost-prohibitive for large-scale applications due to catalyst expenses.

Emerging Methodologies

Recent advances include:

  • Photocatalytic Cyanation : Using Ir photocatalysts to convert aryl amines to nitriles at room temperature.

  • Flow Chemistry : Continuous-flow systems reduce reaction times from hours to minutes for imidazo[1,2-a]pyridine formation .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxides, reduced derivatives, and fused ring systems. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Synthetic Methodologies

The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves several steps that can vary based on the desired purity and yield. A common synthetic route includes:

  • Starting Materials : The synthesis often begins with 2-amino-5-bromopyridine and appropriate carbonitrile precursors.
  • Reagents : Utilization of reagents such as brominating agents and solvents like acetonitrile or dimethylformamide.
  • Reaction Conditions : The reaction may be carried out under reflux conditions for several hours to ensure complete conversion.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological investigations.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit specific enzymes involved in cancer cell proliferation.

In vitro studies demonstrated IC50 values below 150 μM in several cancer models, indicating its potential for selective targeting of malignant cells without substantial toxicity to normal cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • It displays potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB).
  • Minimum inhibitory concentration (MIC) values have been reported as low as 0.006 μM against certain strains, suggesting its potential as a novel anti-TB agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound shows promise in anti-inflammatory applications:

  • Studies suggest it may inhibit key inflammatory mediators.
  • Potential applications include treatment strategies for various inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo and pyridine rings can significantly impact potency and selectivity against different biological targets.

Key Insights from SAR Studies

ModificationObserved Effect
Bromine at C6Enhanced binding affinity
Methyl group at C8Increased anticancer activity
Carbonitrile at C3Improved potency against MDR strains

Case Study 1: Antimicrobial Efficacy Against MDR-TB

A series of experiments evaluated the efficacy of this compound against MDR-TB strains. Results indicated that it had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using the PrestoBlue viability assay. The IC50 values were determined to be below 150 μM for several derivatives, highlighting their potential for selective targeting of cancer cells without significant harm to normal cells.

Summary of Biological Activities

Activity TypeMIC/IC50 ValuesNotes
AnticancerIC50 < 150 μMInduces apoptosis in cancer cell lines
AntimicrobialMIC ≤ 0.006 μMEffective against MDR-TB and XDR-TB strains
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit key enzymes or receptors involved in disease progression. The nitrile group and the imidazo[1,2-a]pyridine ring play crucial roles in binding to the target sites and exerting biological effects .

Comparison with Similar Compounds

Nitrile Group at Position 3

The nitrile group at position 3 is a critical structural feature. For example:

  • In contrast, 3-carboxaldehyde derivatives exhibit H-5 shifts as low as δ 9.17 ppm , attributed to H-bonding between H-5 and the carbonyl oxygen .

This distinction highlights the nitrile's reliance on inductive and mesomeric effects rather than conformational stabilization via H-bonding .

Halogen Substitutions at Position 6

Replacing bromine with other halogens alters molecular weight and reactivity:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number
6-Bromo-8-methyl-3-carbonitrile C₉H₆BrN₃ 236.07 474708-98-0
6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile C₈H₄ClN₃ 177.59 123531-24-8
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid C₈H₅FN₂O₂ 180.14 1019021-85-2

Structural and Spectral Comparisons

Methyl Group at Position 8

For instance:

  • 6-Bromo-3-methylimidazo[1,2-a]pyridine (CID 23537418) lacks the nitrile group but shares the bromine and methyl substituents.
  • 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 175878-16-7) replaces nitrile with aldehyde, shifting the IR carbonyl stretch to 1715 cm⁻¹ .

Nitrile Derivatives in IR Spectroscopy

The nitrile group’s IR stretching frequency is consistent across derivatives:

Compound Nitrile Stretch (cm⁻¹)
6-Bromo-8-methyl-3-carbonitrile ~2210 (estimated)
4-Methylthio-2-oxo-pyranoimidazo-3-carbonitrile 2216
2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile 2208

This consistency confirms minimal electronic perturbation from ancillary substituents.

Biological Activity

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a bromine atom at the 6th position, a methyl group at the 8th position, and a nitrile group at the 3rd position, contributes to its biological activity and potential applications in medicinal chemistry. This article explores its biological activity, particularly its potential as an antituberculosis agent, along with relevant studies and findings.

Recent research indicates that this compound exhibits promising biological activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound's mechanism of action likely involves the inhibition of key enzymes or receptors involved in disease progression. The nitrile group and the imidazo[1,2-a]pyridine ring enhance binding to target sites, which is crucial for its therapeutic effects .

Antituberculosis Activity

In vitro studies have shown that this compound has significant inhibitory effects on the growth of Mtb. The minimum inhibitory concentration (MIC) values indicate its potency against various strains:

CompoundMIC (μM)Activity Description
This compound≤0.04Exhibits strong activity against multidrug-resistant Mtb
Comparison Compound A0.2Moderate activity
Comparison Compound B≥10Low activity

These findings suggest that structural modifications can significantly impact the compound's efficacy against tuberculosis .

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes critical for Mtb survival. For instance, studies have demonstrated that bromine substitution at the C-6 position enhances enzyme binding affinity compared to non-brominated analogs .

Case Study 1: Efficacy Against Multidrug-Resistant Strains

In a study conducted by Zhang et al. (2023), this compound was tested against various multidrug-resistant Mtb strains. The results showed that this compound had an MIC of ≤0.04 μM, outperforming several existing anti-TB drugs .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold could either enhance or diminish biological activity. For example, replacing bromine with larger halogens led to a significant decrease in potency .

Q & A

Basic: What are the key considerations for synthesizing 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile?

Methodological Answer:
The synthesis typically involves cyclization and halogenation steps. For brominated imidazo[1,2-a]pyridines, a common approach is the reaction of a brominated ketone precursor with a substituted aminopyridine under basic conditions. For example, in a related synthesis, 2-bromo-1-(6-bromo-3-pyridyl)ethanone was reacted with 2-amino-3-methylpyrazine in 2-propanol at 80°C, followed by sodium bicarbonate to neutralize byproducts . Key considerations include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of brominated ketone to amine to minimize side products.
  • Solvent choice : Polar aprotic solvents (e.g., 2-propanol) enhance solubility and reaction efficiency.
  • Purification : Column chromatography (e.g., 0–5% MeOH/EtOAc gradient) effectively isolates the product .

Advanced: How can computational methods optimize regioselectivity in brominated imidazo[1,2-a]pyridine synthesis?

Methodological Answer:
Regioselectivity challenges arise due to competing reaction pathways (e.g., 2- vs. 3-substitution). Computational tools like quantum chemical calculations (e.g., DFT) predict transition-state energies to identify favorable pathways. For instance, ICReDD’s workflow combines:

  • Reaction path search : Identifies possible intermediates and transition states.
  • Information science : Extracts patterns from experimental data to refine computational models.
  • Feedback loops : Experimental results (e.g., NMR or X-ray data) validate predictions, enabling iterative optimization of conditions (e.g., solvent polarity, temperature) .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Aromatic protons (δ 7.4–8.2 ppm) and carbons (δ 110–150 ppm) confirm the fused bicyclic structure. Methyl groups appear as singlets (δ ~2.5 ppm) .
  • IR Spectroscopy : CN stretches (~2200 cm1^{-1}) and C-Br vibrations (~500–600 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 16.2° between pyridine and imidazo rings) and substitution patterns .

Advanced: How does substitution (bromo vs. chloro) impact reactivity in cross-coupling reactions?

Methodological Answer:
Bromine’s lower electronegativity and larger atomic radius compared to chlorine enhance its leaving-group ability in Suzuki or Buchwald-Hartwig couplings. For example:

  • Bromine : Facilitates Pd-catalyzed cross-coupling at lower temperatures (e.g., 80°C vs. 100°C for chloro analogs) due to weaker C-Br bonds .
  • Steric effects : Bulkier bromine may hinder access to catalytic sites, requiring ligand optimization (e.g., XPhos vs. SPhos) .
  • Electronic effects : Electron-withdrawing bromine increases electrophilicity at the 3-position, directing nucleophilic attacks .

Basic: What safety protocols are recommended for handling brominated imidazo[1,2-a]pyridines?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., HBr).
  • Waste disposal : Quench reactive intermediates (e.g., with aqueous NaHCO3_3) before disposal in halogenated waste containers .

Advanced: How to resolve yield contradictions when scaling up synthesis?

Methodological Answer:
Yield discrepancies often stem from heat/mass transfer inefficiencies. Strategies include:

  • Process control : Use flow chemistry to maintain consistent temperature and mixing at scale .
  • In-line monitoring : FTIR or HPLC tracks reaction progression and identifies bottlenecks (e.g., byproduct accumulation) .
  • Purification scaling : Replace column chromatography with recrystallization (e.g., ethanol/dichloroethane) for cost-effective isolation .

Advanced: What functionalization strategies enhance the bioactivity of this compound?

Methodological Answer:

  • Palladium-catalyzed coupling : Install aryl/heteroaryl groups at the 6-position via Suzuki-Miyaura reactions (e.g., using Pd(PPh3_3)4_4 and K2_2CO3_3) to modulate target binding .
  • Nitrile conversion : Transform the 3-cyano group into amides (using H2_2SO4_4/R-NH2_2) or tetrazoles (NaN3_3, ZnBr2_2) to improve solubility or pharmacokinetics .
  • Methyl group oxidation : Convert the 8-methyl to a carboxylic acid (KMnO4_4, acidic conditions) for salt formation or prodrug design .

Basic: How to validate synthetic intermediates via crystallography?

Methodological Answer:

  • Single-crystal growth : Slow evaporation of ethanol/dichloroethane solutions yields diffraction-quality crystals .
  • Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule structures.
  • Refinement : Apply riding models for H-atoms and anisotropic displacement parameters for heavy atoms (e.g., Br) .

Advanced: Can machine learning predict novel derivatives of this compound?

Methodological Answer:
Yes. Steps include:

  • Dataset curation : Compile reaction data (yields, conditions) from literature (e.g., Reaxys, SciFinder).
  • Feature engineering : Encode substituents (e.g., ECFP fingerprints) and reaction parameters (temperature, solvent polarity).
  • Model training : Use gradient-boosted trees or neural networks to predict optimal conditions for new derivatives. Validate with leave-one-out cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.